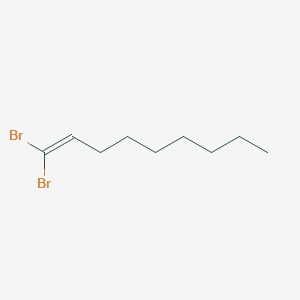

1-Nonene, 1,1-dibromo-

Description

Structure

3D Structure

Properties

CAS No. |

39247-28-4 |

|---|---|

Molecular Formula |

C9H16Br2 |

Molecular Weight |

284.03 g/mol |

IUPAC Name |

1,1-dibromonon-1-ene |

InChI |

InChI=1S/C9H16Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-7H2,1H3 |

InChI Key |

CXWWZHFLDMDZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC=C(Br)Br |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Nonene, 1,1 Dibromo

Conversion to Alkynes and Alkynyl Derivatives

The principal transformation of 1-Nonene, 1,1-dibromo- is its conversion to 1-nonyne (B165147), a terminal alkyne. This is a critical step in homologation sequences, where an aldehyde is extended by one carbon atom to form a terminal alkyne. The underlying mechanism for this conversion is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves the formation of a vinylidene or carbene intermediate that rearranges to the alkyne product.

The second step, the conversion of the isolated 1,1-dibromoalkene to the terminal alkyne, classically involves treatment with a strong organolithium base, typically two equivalents of n-butyllithium (n-BuLi), at low temperatures such as -78 °C in an ethereal solvent like tetrahydrofuran (THF). researchgate.net The mechanism proceeds via:

Lithium-halogen exchange with the first equivalent of n-BuLi to form a vinyllithium intermediate.

Elimination of lithium bromide (α-elimination) to generate a vinylidene carbene.

A 1,2-hydride shift (the Fritsch–Buttenberg–Wiechell rearrangement) to form a lithium acetylide. beilstein-journals.org

Aqueous workup to protonate the acetylide, yielding the terminal alkyne, 1-nonyne. beilstein-journals.org

A significant limitation of this classical approach is the requirement for strong, non-selective bases and cryogenic temperatures, which restricts its compatibility with sensitive functional groups. researchgate.net Furthermore, the strongly basic conditions can lead to side reactions, including the isomerization of the desired terminal alkyne.

| Reagent System | Temperature | Solvent | Key Features |

| 2.2 eq. n-BuLi | -78 °C to RT | THF | Classical conditions, high yield, requires cryogenic setup. |

| 2.0 eq. LDA | -78 °C to RT | THF | Alternative strong base. |

To overcome the limitations of strongly basic conditions, milder reagents have been explored. Sodium sulfide (Na₂S) has been identified as an effective reagent for the dehydrohalogenation of gem-dibromoalkenes to terminal alkynes. nih.gov This method offers the advantage of operating under significantly milder conditions, typically at room temperature (20 °C) or slightly elevated temperatures (40 °C) in an open-flask setup. nih.gov The protocol is compatible with a variety of substrates, including those derived from aliphatic, aromatic, and heteroaromatic aldehydes. The reaction is proposed to proceed through the Fritsch–Buttenberg–Wiechell rearrangement mechanism, facilitated by the sulfide base. nih.gov This approach avoids the need for cryogenic equipment and pyrophoric organolithium reagents, enhancing the practical applicability and safety of the synthesis.

| Base | Temperature | Solvent System | Notable Features |

| Na₂S | 20-40 °C | Not specified | Mild, open-flask conditions, good functional group tolerance. nih.gov |

Cesium carbonate (Cs₂CO₃) has been successfully employed as a base for the conversion of 1,1-dibromoalkenes into terminal alkynes. wikipedia.org This method represents a significant advancement, as Cs₂CO₃ is a milder and easier-to-handle base compared to organolithiums or sodium amide. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 115 °C), providing moderate to excellent yields of the corresponding alkyne. wikipedia.org The enhanced reactivity of cesium carbonate is attributed to the high solubility of cesium salts in organic solvents and the "soft" nature of the cesium cation. This protocol demonstrates good tolerance for various functional groups and provides a valuable alternative to traditional Corey-Fuchs conditions. wikipedia.org

| Base (Equivalents) | Solvent | Temperature | Time (h) | Yield (%) |

| Cs₂CO₃ (2.5) | DMSO | 115 °C | 12 | Moderate to Excellent wikipedia.org |

| K₂CO₃ (2.5) | DMSO | 115 °C | 12 | Low Yield wikipedia.org |

| Na₂CO₃ (2.5) | DMSO | 115 °C | 12 | No Reaction wikipedia.org |

Tetra-n-butylammonium fluoride (TBAF) is another mild and efficient reagent for the dehydrobromination of 1,1-dibromoalkenes. A key advantage of using TBAF, particularly its hydrated form (TBAF·3H₂O), is its tolerance to moisture, which obviates the need for strictly anhydrous conditions. The reaction is typically performed using an excess of TBAF in a polar aprotic solvent such as dimethylformamide (DMF). The enhanced basicity of the fluoride ion in such solvents facilitates the elimination reaction. This method proceeds smoothly to give high yields of terminal alkynes from gem-dibromoalkenes and is noted for its operational simplicity and compatibility with various functional groups that would be sensitive to harsher bases.

| Reagent System | Solvent | Key Advantages |

| 5 equiv. TBAF·3H₂O | DMF | Mild conditions, moisture tolerant, high yields. |

| TBAF | THF | Less effective than in DMF, longer reaction times. |

The conversion of 1,1-dihaloalkenes to alkynes proceeds via the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. chemeurope.com This rearrangement involves the generation of a vinylidene carbene intermediate, which then undergoes a 1,2-migration to form the alkyne. While this process is typically initiated by a strong base, metals can also be used to promote such transformations. Lanthanide metals, for instance, are known to act as reducing agents in various organic reactions. Although specific, detailed protocols for lanthanum metal-assisted rearrangement of 1-Nonene, 1,1-dibromo- are not widely documented in general literature, the underlying principle would likely involve the metal acting as a single-electron transfer (SET) agent to facilitate the formation of the key carbene intermediate, thus triggering the rearrangement to the alkyne product.

Terminal Alkyne Synthesis via Dehydrohalogenation

Succinimide and K₂CO₃ Systems

A synthetic method has been developed for the preparation of terminal alkynes from 1,1-dibromoalkenes utilizing succinimide and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) under dry reaction conditions. researchgate.net In this system, succinimide acts as both a nucleophile and a proton donor. researchgate.net This approach is applicable to a wide range of 1,1-dibromoalkenes for producing terminal alkynes and can be adapted for the synthesis of internal alkynes through tandem reactions. researchgate.net The reaction demonstrates broad applicability, particularly for substrates with aromatic rings. For instance, electron-rich aromatic substituents on the 1,1-dibromoalkene lead to higher yields (64-86%) compared to those with electron-deficient aromatic rings. researchgate.net

Internal Alkyne and Diynes Synthesis

1-Nonene, 1,1-dibromo- and related gem-dibromoalkenes are versatile starting materials for the synthesis of internal alkynes and diynes through various catalytic domino and cross-coupling reactions. These transformations obviate the need for starting with terminal alkynes, offering an efficient route to disubstituted acetylenic compounds. organic-chemistry.orgacs.org

A highly efficient method for synthesizing disubstituted internal alkynes involves a palladium-catalyzed domino coupling reaction between 1,1-dibromo-1-alkenes and triarylbismuth nucleophiles. organic-chemistry.orgacs.org This reaction is notably fast, often completing within two hours, and proceeds in a one-pot operation to afford high yields of the desired alkyne. organic-chemistry.org Triarylbismuth reagents are advantageous due to their low toxicity and their ability to act as multicoupling nucleophiles, where one equivalent of the triarylbismuth can produce three equivalents of the alkyne, enhancing atom economy. organic-chemistry.org

The reaction's versatility has been demonstrated with a range of functionalized 1,1-dibromo-1-alkenes, including those with heteroaryl and aliphatic substituents. organic-chemistry.org Optimal conditions for this transformation typically involve a Pd(PPh₃)₄ catalyst, a K₃PO₄ base, and DMF as the solvent at 90°C, achieving yields as high as 88%. organic-chemistry.org This domino process serves as an effective strategy using 1,1-dibromo-1-alkenes as surrogates for the direct synthesis of internal alkynes. acs.org

Table 1: Palladium-Catalyzed Domino Synthesis of Internal Alkynes

| Catalyst | Base | Solvent | Temperature (°C) | Max. Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 88 | organic-chemistry.org |

Symmetrical 1,3-diynes can be synthesized directly from 1,1-dibromoalkenes in an efficient, solvent-free, one-pot process using hydrated 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU•H₂O) and a catalytic amount of copper(I) iodide (CuI). semanticscholar.orgresearchgate.net This reaction proceeds smoothly at ambient temperature, offering good to excellent yields for a variety of substrates. semanticscholar.org The methodology is compatible with 1,1-dibromoalkenes bearing both electron-donating and electron-withdrawing groups, as well as polyaromatic and heteroaromatic substituents. semanticscholar.org

The proposed mechanism suggests that the reaction does not proceed through a terminal alkyne intermediate, which is a common precursor for 1,3-diynes via Glaser-Hay coupling. semanticscholar.org Instead, DBU•H₂O acts as a base to eliminate hydrogen bromide from the 1,1-dibromoalkene, forming a 1-bromoalkyne intermediate. This intermediate then undergoes copper-catalyzed homocoupling to yield the symmetrical 1,3-diyne. semanticscholar.orgresearchgate.net The process can also be adapted to produce unsymmetrical diynes, although this requires chromatographic separation from homocoupled byproducts. semanticscholar.org

Table 2: Copper-Catalyzed 1,3-Diyne Formation from 1,1-Dibromoalkenes

| Catalyst | Reagent | Conditions | Key Intermediate | Product | Reference |

| CuI | DBU•H₂O | Solvent-free, Ambient Temp. | 1-Bromoalkyne | Symmetrical 1,3-Diyne | semanticscholar.org |

The Stille reaction provides a pathway to synthesize internal alkynes from 1,1-dibromo-1-alkenes and organostannanes, with the outcome being highly dependent on the reaction conditions. acs.orgnih.gov When the reaction is conducted in a highly dipolar solvent such as dimethylformamide (DMF), internal alkynes are formed in excellent yields. acs.org

The choice of ligand and the reactivity of the organostannane partner are crucial in directing the reaction towards alkyne formation. nih.gov For instance, less reactive organostannanes, like phenylstannane, favor the formation of internal alkynes regardless of the phosphine (B1218219) ligand used. nih.gov Conversely, more reactive organostannanes, such as vinyl or furylstannanes, necessitate the use of a very electron-rich ligand, like tris(4-methoxyphenyl)phosphine, to promote alkyne synthesis. nih.gov This method is general, requires mild conditions, and provides a high-yielding route to this important class of compounds. acs.org In contrast, running the same reaction in nonpolar solvents like toluene or 1,4-dioxane with tris(2-furyl)phosphine (TFP) as the ligand stereospecifically produces (Z)-bromoalkenes instead of alkynes. acs.orgnih.gov

Table 3: Product Selectivity in Stille Reaction of 1,1-Dibromo-1-alkenes

| Solvent | Ligand | Organostannane Reactivity | Primary Product | Reference |

| Toluene / 1,4-Dioxane | Tris(2-furyl)phosphine (TFP) | Aryl, Vinyl | (Z)-Bromoalkene | acs.orgnih.gov |

| DMF | Any | Less Reactive (e.g., Phenyl) | Internal Alkyne | nih.gov |

| DMF | Tris(4-methoxyphenyl)phosphine | More Reactive (e.g., Vinyl) | Internal Alkyne | nih.gov |

Cross-Coupling Reactions

1-Nonene, 1,1-dibromo- is an excellent substrate for various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. The two bromine atoms offer opportunities for sequential or double coupling events, leading to complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs organoboron compounds with organohalides. libretexts.orgwikipedia.org When applied to 1,1-dibromoalkenes, this reaction can be controlled to achieve either single or double substitution, providing access to a variety of products. nih.govresearchgate.net

A one-pot protocol has been established for the synthesis of internal alkynes from 1,1-dibromoalkenes. researchgate.net This method involves an initial Suzuki-Miyaura cross-coupling with an aryl or heteroaryl boronic acid, followed by a subsequent dehydrobromination of the intermediate product to yield the internal alkyne. researchgate.net This tandem process can afford yields of up to 89%. researchgate.net

Furthermore, sequential, stereoselective disubstitution of 1,1-dibromoalkenes is possible. For example, a first Suzuki-Miyaura coupling with an alkenyltrifluoroborate followed by a second coupling with an alkyltrifluoroborate, catalyzed by Pd(PPh₃)₄, can produce trisubstituted, conjugated dienes in excellent yields and with high stereoselectivity. nih.gov Similarly, a double Suzuki-Miyaura reaction with arylboronic acids can be employed to synthesize tetrasubstituted, β,β-diaryl substituted alkenes. researchgate.net

Table 4: Products from Suzuki-Miyaura Coupling of 1,1-Dibromoalkenes

| Coupling Partner(s) | Reaction Type | Catalyst | Product Type | Reference |

| Aryl/Heteroaryl Boronic Acid | Single coupling + Dehydrobromination | Palladium-based | Internal Alkyne | researchgate.net |

| 1. Alkenyltrifluoroborate2. Alkyltrifluoroborate | Sequential double coupling | Pd(PPh₃)₄ | Trisubstituted Conjugated Diene | nih.gov |

| Arylboronic Acid | Double coupling | PdCl₂(PPh₃)₂ | Tetrasubstituted Alkene | researchgate.net |

Stille Coupling for Trisubstituted Alkenes

The Stille reaction offers a versatile method for the preparation of trisubstituted alkenes from 1,1-dibromo-1-alkenes. This palladium-catalyzed cross-coupling reaction involves the use of organostannanes as the coupling partners. The reaction conditions can be tuned to achieve specific outcomes. For instance, the reaction of 1,1-dibromo-1-alkenes with aryl- and vinylstannanes in solvents like toluene or 1,4-dioxane, using tris(2-furyl)phosphine (TFP) as a ligand, stereospecifically yields (Z)-bromoalkenes. These intermediates can then undergo a second coupling reaction in a one-pot synthesis to afford stereospecifically trisubstituted alkenes.

The choice of solvent can influence the product distribution. When the Stille reaction is conducted in a highly dipolar solvent such as DMF, a mixture of the monobromide and the internal alkyne can be formed. The reactivity of the organostannane also plays a role; less reactive stannanes tend to favor the formation of alkynes. This methodology is valued for its generality, mild reaction conditions, and the high yields of the desired products.

Table 2: Representative Stille Coupling of 1,1-Dibromo-1-alkenes

| Entry | Organostannane | Catalyst | Ligand | Solvent | Product Type |

|---|---|---|---|---|---|

| 1 | Arylstannane | Pd₂(dba)₃ | Tris(2-furyl)phosphine | Toluene | (Z)-Bromoalkene / Trisubstituted Alkene |

| 2 | Vinylstannane | Pd₂(dba)₃ | Tris(2-furyl)phosphine | 1,4-Dioxane | (Z)-Bromoalkene / Trisubstituted Alkene |

| 3 | Phenylstannane | Pd₂(dba)₃ | Various | DMF | Internal Alkyne |

Data derived from general procedures for the Stille reaction of 1,1-dibromo-1-alkenes.

Negishi Coupling Approaches

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for carbon-carbon bond formation. This reaction is known for its broad scope, allowing the coupling of various sp², sp³, and sp-hybridized carbon centers, and its high functional group tolerance libretexts.org. Organozinc reagents can be prepared from the corresponding organic halides, and their coupling with alkenyl halides like 1-nonene, 1,1-dibromo- provides a direct route to substituted alkenes.

A stepwise Negishi coupling on 1-nonene, 1,1-dibromo- would allow for the sequential introduction of two different organic groups. The first coupling would yield a vinyl bromide intermediate, which could then be subjected to a second Negishi coupling with a different organozinc reagent to afford a trisubstituted alkene. This approach offers a high degree of control over the final structure of the product. The reaction is typically carried out using a palladium catalyst, such as one derived from Pd(0) species, and can be performed under mild conditions libretexts.orgresearchgate.net.

Heck-Type Reactions, Including Double Arylation of Terminal Olefins

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene organic-chemistry.org. While the classical Heck reaction involves the arylation or vinylation of an alkene, variations of this reaction can be applied to substrates like 1-nonene, 1,1-dibromo-. One such variation is the double arylation of a terminal olefin, which can be achieved in a one-pot sequential manner to give trisubstituted derivatives. This approach is advantageous as it can utilize readily available aryl bromides or chlorides in the presence of a "ligand-free" palladium catalytic system researchgate.net.

The reaction of 1-nonene, 1,1-dibromo- in a Heck-type reaction could proceed in a stepwise manner. The first arylation would lead to a bromo-substituted stilbene-like intermediate. A subsequent, second Heck reaction could then introduce a second aryl group, leading to a tetrasubstituted alkene. The regioselectivity of the Heck reaction is an important consideration, and the reaction conditions can be optimized to favor the desired product.

Three-Component Coupling Reactions

Three-component coupling reactions offer an efficient strategy for the synthesis of complex molecules in a single step by combining three different starting materials. 1,1-Dibromoalkenes, including 1-nonene, 1,1-dibromo-, can participate in such reactions. For instance, a palladium-catalyzed three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft carbon nucleophiles has been developed for the one-pot synthesis of 1,3-disubstituted allenes.

This transformation proceeds through two successive palladium-catalyzed processes: an initial cross-coupling reaction followed by an allylic substitution. The use of a specific ligand, such as Xantphos, is crucial for the success of the reaction. This method provides a convergent and atom-economical route to functionalized allenes from readily available starting materials.

Hydrodebromination Reactions

Hydrodebromination of 1,1-dibromoalkenes provides a pathway to stereochemically defined monobromoalkenes, which are important intermediates in organic synthesis.

Stereoselective Hydrodebromination to (E)-Bromoalkenes

An efficient and simple method for the stereoselective hydrodebromination of 1,1-dibromoalkenes to yield (E)-bromoalkenes has been developed using a catalytic amount of a nucleophilic tellurium species. rsc.orgresearchgate.net This species is generated in situ from the reaction of elemental tellurium with sodium borohydride (NaBH₄). rsc.orgresearchgate.net This methodology affords (E)-bromoalkenes in moderate to excellent yields under mild reaction conditions and notably proceeds without the use of transition metals or a base. rsc.orgresearchgate.net A high degree of stereoselectivity for the (E)-isomer is observed, particularly with 1,1-dibromoarylalkenes. rsc.orgresearchgate.net

| 1,1-Dibromoalkene Substrate | Yield (%) | Selectivity (E/Z) |

|---|---|---|

| 1,1-dibromo-2-phenylethene | 96 | >99:1 |

| 1,1-dibromo-2-(p-tolyl)ethene | 95 | >99:1 |

| 1,1-dibromo-2-(4-chlorophenyl)ethene | 98 | >99:1 |

| 1,1-dibromo-3-phenylprop-1-ene | 85 | 92:8 |

Palladium-Catalyzed Stereoselective Hydrogenolysis to (Z)-1-Bromo-1-alkenes

In contrast to the tellurium-promoted method, palladium-catalyzed hydrogenolysis of 1,1-dibromo-1-alkenes provides a reliable route to geometrically pure (Z)-1-bromo-1-alkenes. acs.orgacs.org The reaction is typically carried out using tributyltin hydride (Bu₃SnH) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.orgacs.org This hydrogenolysis proceeds cleanly with high stereoselectivity, affording the (Z)-bromoalkenes in good yields with geometric purities often exceeding 98%. acs.org The selectivity is explained by the stereoselective insertion of Pd(0) into the trans bromine-alkenyl carbon bond, followed by transmetalation with Bu₃SnH and reductive elimination. acs.org

| 1,1-Dibromoalkene Substrate | Yield of (Z)-Isomer (%) | Geometric Purity (%) |

|---|---|---|

| 1,1-dibromo-1-decene | 85 | >98 |

| 1,1-dibromo-3,3-dimethyl-1-butene | 82 | >98 |

| (3,3-dibromoallyl)benzene | 88 | >98 |

| 1,1-dibromo-4-phenyl-1,3-butadiene | 84 | >98 |

Cyclization and Heterocycle Formation

The unique electronic and steric properties of 1,1-dibromoalkenes make them valuable precursors for complex molecular architectures. They can act as sources of alkynes or vinylidene carbenes, and the differential reactivity of the two bromine atoms can be exploited in sequential, palladium-catalyzed cross-coupling reactions to build intricate ring systems.

A green and efficient approach to thioamides involves a three-component reaction utilizing 1,1-dibromoalkenes, amines, and a sulfur source in an aqueous medium. This method avoids the use of catalysts and organic solvents, offering a sustainable synthetic route. The reaction proceeds by direct installation of the amine and sulfur moieties onto the carbon backbone derived from the dibromoalkene.

In a typical procedure, gem-dibromostyrenes, which are structurally similar to 1-nonene, 1,1-dibromo-, react with an amine and sodium sulfide nonahydrate (Na₂S·9H₂O) in water. The reaction is notable for its selectivity and the essential role of water. Isotopic labeling studies have shown that one of the hydrogen atoms on the methylene (B1212753) group of the resulting 2-arylethanethioamide comes from the amine, while the other is sourced from the aqueous medium. This highlights water's active participation in the reaction mechanism beyond simply being a solvent.

Another variation of this transformation involves the reaction of 1,1-dibromoalkenes with sodium sulfide and an N-substituted formamide. This method provides a pathway to disubstituted thioamides in good to excellent yields and is compatible with a variety of dibromoalkene substrates.

Table 1: Three-Component Synthesis of Thioamides from 1,1-Dibromoalkenes in Water

| Reactant 1 | Reactant 2 | Sulfur Source | Product | Yield |

|---|---|---|---|---|

| 1,1-Dibromoalkene | Aliphatic Amine | Na₂S·9H₂O | 2-Arylethanethioamide | Good |

1,1-Dibromoalkenes serve as key substrates in a cascade reaction for the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles. This process uniquely utilizes arylsulfonyl methyl isocyanides (e.g., TosMIC) as a dual-function reagent, acting as both a sulfonyl source and a 1,3-dipolar species. researchgate.netscholar9.com

The proposed mechanism for this cascade reaction, which is typically mediated by a base like cesium carbonate (Cs₂CO₃) in DMSO at elevated temperatures, begins with the elimination of HBr from the 1,1-dibromoalkene to form a bromoalkyne intermediate. researchgate.net Subsequently, the arylsulfonyl methyl isocyanide acts as a sulfonyl source, adding to the bromoalkyne. A second HBr elimination generates a sulfonyl acetylene intermediate. Finally, a [2+3]-cycloaddition of this acetylene with a second molecule of the arylsulfonyl methyl isocyanide furnishes the desired 2,4-disulfonylpyrrole product. researchgate.netnih.gov This efficient one-pot reaction highlights the utility of 1,1-dibromoalkenes as precursors to highly substituted heterocyclic systems. researchgate.net

Table 2: Cascade Synthesis of 3-Aryl-2,4-disulfonyl-1H-pyrroles

| Substrate | Reagent | Base | Solvent | Temperature | Product | Yield |

|---|

Palladium-catalyzed intramolecular reactions of 1,1-dihalo-1-alkenes that contain an additional tethered C=C bond provide an efficient route to various fused bicyclic compounds. This protocol involves a stepwise mechanism of oxidative addition, cyclic carbopalladation, and β-hydride elimination.

The reaction is initiated by the oxidative addition of the palladium(0) catalyst to one of the C-Br bonds of the 1,1-dibromoalkene moiety. The resulting palladium intermediate then undergoes an intramolecular carbopalladation with the tethered alkene. A second intramolecular carbopalladation can then occur, leading to the formation of the bicyclic system. This bicyclic carbopalladation protocol has been successfully used to prepare a series of fused bicycles, including 5,6-, 6,6-, 6,7-, and 7,7-bicyclic ring systems.

The synthesis of fused tricyclic systems often relies on palladium-catalyzed cascade or domino reactions, which enable the formation of multiple rings in a single operation from carefully designed acyclic precursors. These reactions, such as the intramolecular Heck reaction, typically involve an aryl or vinyl halide and one or more tethered unsaturations (alkenes or alkynes). While these methods are powerful for constructing complex polycyclic frameworks, including tricyclic systems, specific examples detailing the synthesis of fused tricycles starting from simple, acyclic 1,1-dibromoalkenes like 1-nonene, 1,1-dibromo- are not prominently documented in the surveyed scientific literature. The development of such a cascade would require a substrate with additional, strategically placed reactive sites to facilitate the multiple cyclization steps needed to form a tricyclic product.

The term "ring-opening reaction" refers to a chemical transformation that breaks a cyclic molecule to form an acyclic one. The formation of a bicyclic system such as a bicyclo[3.3.1]nonene derivative from an acyclic precursor like 1-nonene, 1,1-dibromo- would be classified as a cyclization or a cascade cyclization, not a ring-opening. The synthesis of the bicyclo[3.3.1]nonane skeleton from acyclic precursors is a complex transformation that typically involves multiple bond-forming events, such as tandem Michael-aldol annulations or other multi-step cyclization strategies. A review of the scientific literature indicates that the direct synthesis of bicyclo[3.3.1]nonene derivatives from simple acyclic 1,1-dibromoalkenes is not a documented transformation.

The gem-dibromoalkene functionality can be utilized in the synthesis of selenium-containing heterocycles. A notable example is the synthesis of selenophenes. While the target compound 1-nonene, 1,1-dibromo- is a simple alkene, related structures such as 1,3-dienyl-gem-dibromides can undergo a one-pot reaction to form selanyl selenophenes. nih.govnih.gov

This transformation is catalyzed by copper oxide (CuO) nanoparticles and uses potassium selenocyanate (KSeCN) as the selenium source. nih.gov The reaction proceeds via an intramolecular nucleophilic cyclization, demonstrating a powerful method for constructing the selenophene ring system with a broad tolerance for various functional groups. nih.govnih.gov

While this demonstrates the utility of the gem-dibromo functionality, the synthesis of more complex organoselenium heterocycles like selenabicyclo[3.3.1]nonene derivatives typically proceeds via different pathways. For instance, these bicyclic selenium compounds are often synthesized through the transannular addition of selenium dihalides to cyclic precursors like cis,cis-1,5-cyclooctadiene.

Table 3: Synthesis of Selenophenes from gem-Dibromoalkenes

| Substrate | Selenium Source | Catalyst | Product |

|---|

On-Surface Reactions of Alkenyl gem-Dibromides

The study of on-surface reactions of specifically engineered precursor molecules in ultra-high vacuum environments has emerged as a powerful strategy for the bottom-up fabrication of novel carbon-based nanostructures with atomic precision. Alkenyl gem-dibromides, molecules containing a carbon-carbon double bond with two bromine atoms attached to one of the olefinic carbons, have proven to be versatile precursors for such on-surface synthesis. The activation of the carbon-halogen bonds on catalytic metal surfaces initiates a cascade of reactions, leading to the formation of unique structural motifs that are often inaccessible through traditional solution-phase chemistry.

The reactivity of these precursors is largely dictated by the interplay between the molecular structure, the catalytic activity of the underlying metal substrate, and the precise control of reaction conditions such as temperature. Seminal studies have demonstrated that the dehalogenative coupling of alkenyl gem-dibromides can be directed to produce a variety of carbon-rich structures, including linear chains and complex polymers.

Homocoupling Reactions

On-surface homocoupling reactions of alkenyl gem-dibromides proceed via the thermally induced cleavage of the carbon-bromine (C-Br) bonds. When deposited onto a heated metal surface, such as gold (Au(111)) or copper (Cu(110)), the precursor molecules undergo debromination, generating highly reactive radical species on the surface. These radical intermediates can then diffuse and react with each other, forming new carbon-carbon bonds.

This dehalogenative C-C homocoupling is a versatile method for creating C-C double-bonded structures. The process typically involves the conversion of the sp2-hybridized carbon atoms of the precursor to form new olefinic linkages. The reaction's progression and the resulting products are meticulously characterized using high-resolution imaging techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), often complemented by density functional theory (DFT) calculations to elucidate the reaction pathways.

The choice of the metallic substrate plays a crucial role in the reaction outcome. For instance, the reactivity of Cu(111) can promote different reaction pathways compared to the less reactive Au(111) surface, sometimes leading to the formation of different final products from the same precursor.

| Precursor Type | Substrate | Key Findings |

| Alkenyl gem-dibromides | Au(111) | Successful dehalogenative homocoupling to form cumulene products. |

| gem-Dibromomethyl molecules | Au(111) | Direct formation of C-C double-bonded motifs, converting sp3 to sp2 hybridized carbon. |

| Alkenyl gem-dibromides | Cu(110) | Stereoselective formation of trans-cumulene products. |

Hydrogen Migration Processes

While dehalogenation and subsequent C-C coupling are the primary reaction pathways for alkenyl gem-dibromides on catalytic surfaces, the potential for intramolecular rearrangements, such as hydrogen migration, exists. These processes can compete with or follow the initial coupling reactions, leading to a greater diversity of final products.

Hydrogen migration involves the transfer of a hydrogen atom from one part of the molecule to another. In the context of on-surface synthesis, such migrations can be facilitated by the catalytic nature of the metal substrate. While specific studies focusing exclusively on hydrogen migration in 1-nonene, 1,1-dibromo- on surfaces are not extensively documented, the general principles of on-surface reactions suggest that unsaturated intermediates formed after debromination could be susceptible to such rearrangements. These migrations can lead to the formation of more stable isomers or alter the electronic and structural properties of the final nanostructures. The characterization of such subtle intramolecular events remains a significant challenge and often requires a combination of high-resolution spectroscopic and microscopic techniques.

Cumulene Formation on Metal Surfaces

A particularly significant outcome of the on-surface homocoupling of alkenyl gem-dibromides is the formation of cumulenes. Cumulenes are molecules containing three or more consecutive carbon-carbon double bonds. These structures are of fundamental interest due to their unique electronic properties and rigid, linear geometry.

The formation of cumulenes from alkenyl gem-dibromides on surfaces like Au(111) and Cu(110) is a direct result of the dehalogenative homocoupling reaction. The reaction proceeds through the formation of a vinylidene carbene intermediate after the scission of the two C-Br bonds. Two of these highly reactive intermediates can then dimerize on the surface to form the characteristic C=C=C=C backbone of a cumulene.

The reaction pathway to cumulene products has been unambiguously characterized through a combination of STM, nc-AFM, and DFT calculations. These studies have provided detailed insights into the structure of the final cumulene products and the intermediate steps of the reaction on the atomic scale. The stereoselectivity of the reaction has also been observed, with specific surfaces like Cu(110) favoring the formation of trans-cumulene products. This on-surface synthesis strategy offers a facile method for incorporating these complex carbon scaffolds into surface-bound nanostructures.

| Precursor | Substrate | Product | Characterization Methods |

| Alkenyl gem-dibromide | Au(111) | Cumulene | STM, nc-AFM, DFT |

| (E)-1,2-bis(4-(2,2-dibromovinyl)phenyl)diazene | Cu(110) | trans-Cumulene | STM, DFT |

Mechanistic Investigations and Reaction Pathway Elucidation

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement Mechanisms.wikipedia.orgchemeurope.com

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a chemical reaction that converts a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne using a strong base. wikipedia.orgslideshare.net This rearrangement is also applicable to substrates with alkyl substituents, such as 1-Nonene, 1,1-dibromo-. wikipedia.orgchemeurope.com The reaction typically proceeds by treatment with a strong base, like butyllithium, which initiates a cascade of events leading to the rearranged product. youtube.comnih.gov

A crucial aspect of the FBW rearrangement is the formation of a vinyl carbene intermediate. wikipedia.orgchemeurope.com The process begins with the deprotonation of the vinylic hydrogen by a strong base. stackexchange.com This is followed by an alpha-elimination, where a bromide ion is lost, resulting in the formation of a vinyl carbene. wikipedia.orgchemeurope.com This carbene intermediate is highly reactive and subsequently undergoes a 1,2-migration of a substituent (in this case, the heptyl group) to form the final alkyne product. wikipedia.orgchemeurope.com The mechanism involving a vinyl carbene has been a subject of detailed study, with some research providing visualizations of related vinyl radicals at a sub-atomic level. wikipedia.orgstackexchange.com

The general mechanism can be summarized as follows:

Deprotonation: A strong base abstracts the vinylic proton from the 1,1-dibromoalkene.

Alpha-Elimination: The resulting vinyl anion eliminates a bromide ion to generate a vinyl carbene.

1,2-Migration: The alkyl group migrates to the carbene carbon, leading to the formation of a triple bond and yielding the alkyne.

Recent modifications of the FBW rearrangement have expanded its utility, allowing for one-pot syntheses of various diynes and triynes by trapping the intermediate lithium acetylide with different electrophiles. organic-chemistry.org

Palladium-Catalyzed Reaction Mechanisms

1,1-Dibromoalkenes like 1-Nonene, 1,1-dibromo- are valuable substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of diverse and complex molecular architectures.

The initial and critical step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the 1,1-dibromoalkene to a low-valent palladium complex, typically Pd(0). In this process, the palladium atom inserts itself into the carbon-bromine bond. With 1,1-dibromoalkenes, this can occur selectively at one of the C-Br bonds. Studies have shown that the (E)-bromine atom in 1,1-dibromo-1-alkenes can be stereoselectively coupled with boronic acids. researchgate.net In some cases, depending on the substrate and reaction conditions, an α-dehalopalladation can occur after oxidative addition, leading to the formation of vinylic carbene intermediates. researchgate.net

The stereochemical outcome of palladium-catalyzed cross-coupling reactions is a key aspect of their synthetic utility. In the context of 1,1-dibromoalkenes, stereoselectivity is often a primary concern. For example, Suzuki-Miyaura coupling reactions of 1,1-dibromo-1-alkenes with aryl- or alkenylboronic acids can be performed with high stereoselectivity to yield (Z)-1-aryl(alkenyl)-1-bromo-1-alkenes. researchgate.net The choice of ligand on the palladium catalyst plays a significant role in controlling this selectivity. For instance, tris(2-furyl)phosphine (TFP) has been identified as an effective ligand for achieving high selectivity in these couplings. researchgate.netnih.gov

The factors influencing stereochemical control are complex and can include the nature of the substrate, the nucleophile, the ligand, and the reaction conditions. nih.gov For example, in Suzuki reactions, both stereoretentive and stereoinvertive transmetalation pathways are possible, and the dominant pathway can be influenced by the electronic properties of the phosphine (B1218219) ligand and the steric properties of the coupling partners. nih.govnih.gov

| Reaction Type | Catalyst/Ligand | Key Feature | Outcome |

| Suzuki-Miyaura Coupling | Pd(0) / Tris(2-furyl)phosphine (TFP) | Stereoselective coupling of (E)-bromide | (Z)-1-Aryl(alkenyl)-1-bromo-1-alkenes |

| Selective Cross-Coupling | Pd(OAc)2–DPPE or Pd2(dba)3–TFP | Selective reaction with alkynylaluminums | Aryl substituted conjugated enediynes or unsymmetrical 1,3-diynes |

Radical-Initiated Processes

In addition to ionic pathways, 1-Nonene, 1,1-dibromo- can participate in radical reactions. Radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. libretexts.org The initiation step typically involves the generation of a radical species, often through the homolytic cleavage of a weak bond by heat or light. libretexts.orgmasterorganicchemistry.com

In the context of bromoalkenes, a bromine radical can add to the double bond. masterorganicchemistry.com The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate. masterorganicchemistry.com The propagation phase involves the newly formed radical reacting with another molecule to generate a new radical, thus continuing the chain. libretexts.org For instance, a carbon radical can abstract a hydrogen atom from HBr to form the product and a new bromine radical. masterorganicchemistry.com

While specific studies focusing solely on radical-initiated processes of 1-Nonene, 1,1-dibromo- are not extensively detailed in the provided context, the general principles of radical addition to alkenes are well-established and applicable. libretexts.orgmasterorganicchemistry.comlibretexts.org The presence of the two bromine atoms on the same carbon atom could influence the stability and subsequent reaction pathways of any radical intermediates formed.

Charge Relocation in Alkene Difunctionalization

The concept of charge relocation has recently emerged as a powerful strategy for the difunctionalization of alkenes at positions remote from the initial site of reaction. nih.govnih.gov This approach typically involves the generation of a carbocationic intermediate which then undergoes a series of hydride shifts, effectively relocating the positive charge to a more distant carbon atom. thieme.deyoutube.com This allows for the introduction of a second functional group at a position that is not readily accessible through classical 1,2-addition reactions. nih.govnih.gov

A notable example of this strategy is the 1,3-difunctionalization of unactivated alkenes. nih.govnih.gov In this process, an electrophile adds to the alkene, generating a carbocation. thieme.deyoutube.com Through a cascade of hydride shifts, this charge can migrate along the carbon chain. thieme.deyoutube.com The relocated carbocation is then trapped by a nucleophile, leading to the 1,3-difunctionalized product. thieme.deyoutube.com For instance, studies on simple linear alkenes have demonstrated the feasibility of this approach, enabling stereodivergent access to either syn- or anti-1,3-difunctionalized products without the need for directing groups. nih.govnih.gov

While the concept of charge relocation has been demonstrated for unactivated alkenes, specific studies detailing this mechanism for 1-Nonene, 1,1-dibromo- are not prevalent in the reviewed literature. The presence of the gem-dibromo group on the double bond significantly alters the electronic properties of the alkene, which would, in turn, influence its reactivity towards electrophiles and the stability of any resulting carbocationic intermediates.

However, the reactivity of gem-dibromoalkenes has been explored in other contexts, such as in thioamidation reactions. The direct integration of sulfur and amine groups with 1,1-dibromoalkenes to synthesize thioamides has been achieved in an aqueous medium. rsc.org This reaction proceeds without the need for a catalyst or additives and displays high selectivity. rsc.org The proposed mechanism for such transformations provides insight into the reactivity of the 1,1-dibromoalkene moiety.

A plausible reaction pathway for the thioamidation of a gem-dibromoalkene is initiated by the formation of a reactive sulfur species from elemental sulfur and an amine. This species then engages with the gem-dibromoalkene. The reaction likely proceeds through a series of steps involving nucleophilic attack, elimination, and rearrangement to afford the final thioamide product. Isotopic labeling studies in related systems have been instrumental in elucidating the specific bond-forming and bond-breaking events. researchgate.net

The following table summarizes the general conditions for the thioamidation of gem-dibromoalkenes, highlighting the green and efficient nature of this transformation.

| Reactants | Solvent | Catalyst/Additive | Temperature | Product |

| gem-Dibromoalkene, Amine, Elemental Sulfur | Water | None | Elevated | Thioamide |

This table represents generalized conditions for the thioamidation of gem-dibromoalkenes as described in the literature.

Further mechanistic investigations, potentially employing computational methods, would be invaluable in mapping the precise energy landscape of these transformations and in exploring the potential for charge relocation phenomena in the reactions of 1-Nonene, 1,1-dibromo-.

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. pitt.edu DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states and intermediates, and the prediction of reaction outcomes, thus providing a detailed, atomistic view of chemical transformations. researchgate.netrsc.org

For a molecule like 1-Nonene, 1,1-dibromo-, DFT studies could provide significant insights into its reactivity. While specific DFT studies on the reaction pathways of 1-Nonene, 1,1-dibromo- were not identified in the searched literature, computational studies on related gem-dihaloalkene systems offer a blueprint for how such investigations could be conducted and the type of information they can yield.

For example, DFT calculations have been successfully employed to study the mechanism of base-promoted ring-opening of gem-dibromocyclopropanes. figshare.com These studies have predicted a stepwise mechanism involving an initial HBr elimination to form a bromocyclopropene, followed by ring opening to a zwitterionic intermediate, and subsequent nucleophilic addition and protonation. figshare.com The calculations were able to rationalize the kinetic selectivity for the observed E-configured bromoalkene product. figshare.com

Similarly, DFT has been used to investigate the growth reaction pathways of hybrid thin films, where the activation energies of kinetic-dependent deposition processes were obtained. rsc.org Such studies often involve mapping out complex branching reaction chains and identifying the most favorable pathways based on their calculated energy barriers. rsc.org

In the context of 1-Nonene, 1,1-dibromo-, DFT calculations could be used to:

Model the initial interaction with an electrophile or nucleophile.

Calculate the relative energies of potential intermediates, including any carbocations that could be formed and their propensity to undergo charge relocation.

Locate the transition state structures for key elementary steps, such as nucleophilic attack, elimination, or rearrangement.

Analyze the electronic structure of the molecule, including the distribution of frontier molecular orbitals (HOMO and LUMO), to understand its inherent reactivity patterns. ljast.ly

The table below presents a summary of computational methods used in the study of related chemical systems, which could be adapted for the investigation of 1-Nonene, 1,1-dibromo-.

| System Studied | Computational Method | Basis Set | Key Findings |

| Glycal-Derived gem-Dibromocyclopropanes | DFT (M06-2X) | Not specified | Elucidation of a stepwise ring-opening mechanism and the origin of kinetic selectivity. figshare.com |

| Zincone ALD/MLD Hybrid Thin Films | DFT | Not specified | Determination of activation energies and identification of complex branching reaction chains. rsc.org |

| Thiophene Oligomers (Corrosion Inhibitors) | DFT (B3LYP) | 6-31G(d) | Correlation between molecular structure (HOMO/LUMO energies) and corrosion inhibition efficiency. ljast.ly |

| [FeFe]-hydrogenase Active Site Models | DFT | Not specified | Elucidation of terminal- to μ-hydride isomerisation mechanisms. rsc.org |

This table illustrates the application of DFT to various chemical systems to gain mechanistic insights, providing a framework for potential studies on 1-Nonene, 1,1-dibromo-.

By applying these established computational methodologies to 1-Nonene, 1,1-dibromo-, a deeper understanding of its chemical behavior could be achieved, paving the way for its rational use in synthetic organic chemistry.

Advanced Spectroscopic Characterization in Research of 1 Nonene, 1,1 Dibromo and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

¹H NMR and ¹³C NMR Chemical Shift Analysis

In the absence of specific experimental data for 1,1-dibromo-1-nonene, the expected chemical shifts can be predicted based on the analysis of similar structures, such as other 1,1-dibromoalkenes and related nonane (B91170) derivatives.

For 1,1-dibromo-1-nonene, the vinylic proton (=CH-) would be expected to appear as a triplet in the ¹H NMR spectrum, likely in the range of 6.0-7.5 ppm, due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The presence of two bromine atoms on the same vinylic carbon would significantly deshield this proton, shifting it downfield. The protons of the alkyl chain would exhibit characteristic chemical shifts, with the methylene group adjacent to the double bond appearing at a lower field than the other methylene groups further down the chain. The terminal methyl group would be expected to resonate at the highest field.

In the ¹³C NMR spectrum, the carbon atom of the CBr₂ group would be significantly deshielded, with a predicted chemical shift in the range of 80-100 ppm. The second carbon of the double bond (=CH-) would also be in the downfield region, typically between 130-150 ppm. The remaining carbons of the nonyl chain would show signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Nonene, 1,1-dibromo-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| =CH- | 6.0 - 7.5 | t (triplet) |

| -CH₂- (adjacent to C=C) | 2.0 - 2.5 | m (multiplet) |

| -(CH₂)₅- | 1.2 - 1.6 | m (multiplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Nonene, 1,1-dibromo-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| =CBr₂ | 80 - 100 |

| =CH- | 130 - 150 |

| -CH₂- (adjacent to C=C) | 30 - 40 |

| -(CH₂)₅- | 22 - 32 |

Two-Dimensional NMR Techniques (e.g., HSQC, NOE difference spectroscopy)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the stereochemistry of a molecule.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum of 1,1-dibromo-1-nonene would show correlations between directly attached protons and carbons. This would allow for the definitive assignment of the vinylic proton to its corresponding carbon and each of the alkyl chain protons to their respective carbons.

Nuclear Overhauser Effect (NOE) difference spectroscopy could be employed to establish through-space proximities between protons. For instance, irradiation of the vinylic proton should show an NOE enhancement to the protons on the adjacent methylene group, confirming their spatial relationship.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1,1-dibromo-1-nonene, the key absorption bands would be associated with the carbon-carbon double bond and the carbon-bromine bonds.

The C=C stretching vibration for a gem-dibromoalkene is expected to appear in the region of 1600-1650 cm⁻¹. The C-H stretching vibration of the vinylic proton would be observed above 3000 cm⁻¹. The C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

Table 3: Expected IR Absorption Bands for 1-Nonene, 1,1-dibromo-

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| =C-H stretch | 3010 - 3095 |

| C=C stretch | 1600 - 1650 |

| C-H stretch (alkyl) | 2850 - 2960 |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a valuable technique for assessing the purity of volatile compounds like 1,1-dibromo-1-nonene and for monitoring the progress of its synthesis. By using a suitable capillary column and temperature program, the compound can be separated from starting materials, such as octanal, and any side products. The retention time of the compound is a characteristic property under a given set of GC conditions. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of its purity.

Theoretical and Computational Studies on 1 Nonene, 1,1 Dibromo Chemistry

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its reactivity. For 1-Nonene, 1,1-dibromo-, these studies would focus on the distribution of electron density, the nature of the chemical bonds, and the energies of molecular orbitals.

The presence of two bromine atoms on the C1 carbon of the nonene chain significantly influences the electronic structure of the double bond. Bromine is more electronegative than carbon, leading to a polarization of the C-Br bonds. This inductive effect, however, is counteracted by the potential for π-donation from the lone pairs of the bromine atoms into the π-system of the double bond. Computational methods such as Density Functional Theory (DFT) can precisely model these effects. rsc.org

DFT calculations would reveal the molecular orbital landscape, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are key indicators of reactivity. For instance, the HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. In the case of 1,1-dibromoalkenes, the electronic interplay of the bromine substituents and the double bond is complex, and quantum mechanical calculations are essential to unravel the dominant electronic effects that govern its reactions. rsc.org

Table 1: Computed Properties of 1-Nonene, 1,1-dibromo-

| Property | Value |

| Molecular Formula | C9H16Br2 |

| Molecular Weight | 284.03 g/mol |

| IUPAC Name | 1,1-dibromonon-1-ene |

| CAS Number | 39247-28-4 |

| SMILES | CCCCCCCC=C(Br)Br |

This data is computationally derived and provides a foundational dataset for further theoretical studies. researchgate.net

Molecular Dynamics Simulations of Reaction Intermediates

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of chemical processes. For reactions involving 1-Nonene, 1,1-dibromo-, MD simulations can be instrumental in studying the stability and behavior of transient reaction intermediates.

One area of interest is the study of organometallic reactions where 1,1-dibromoalkenes serve as precursors. For example, in palladium-catalyzed reactions, the oxidative addition of the C-Br bond to a palladium(0) complex is a critical step. nih.gov MD simulations could model the approach of the palladium catalyst to the dibromoalkene and the subsequent bond-breaking and bond-forming events that lead to the formation of a vinylpalladium intermediate. These simulations can reveal the preferred conformations of the intermediate and the role of solvent molecules in stabilizing it.

Furthermore, reactions of 1,1-dibromoalkenes can proceed through vinylic carbene intermediates. researchgate.net The formation and subsequent reactions of these high-energy species are difficult to study experimentally. MD simulations can provide insights into the lifetime of such intermediates and the dynamics of their rearrangement or insertion reactions, offering a deeper understanding of the reaction mechanism.

Prediction of Reaction Outcomes and Stereoselectivity

A significant application of computational chemistry is the prediction of reaction outcomes and, crucially, stereoselectivity. For 1-Nonene, 1,1-dibromo-, which possesses a prochiral center at the double bond, understanding the factors that control the stereochemical course of its reactions is of great importance.

Computational methods, particularly DFT, can be used to calculate the energy barriers of different reaction pathways, allowing for the prediction of the major product. dntb.gov.ua For instance, in the Stille reaction of 1,1-dibromoalkenes with organostannanes, the stereospecific formation of (Z)-bromoalkenes is observed under certain conditions. acs.orgnih.govconsensus.app Theoretical calculations can elucidate the origin of this stereoselectivity by modeling the transition states for the formation of both the (Z) and (E) isomers. The calculated energy difference between these transition states can provide a quantitative prediction of the product ratio.

By analyzing the geometries and energies of the transition states, chemists can understand the steric and electronic interactions that favor one stereochemical outcome over another. This predictive power is invaluable for designing new synthetic methods and for optimizing existing ones to achieve the desired stereoisomer of a product.

Table 2: Predicted Stereochemical Outcomes in Reactions of 1,1-Dibromoalkenes

| Reaction Type | Reagents | Predicted Major Product Stereochemistry |

| Stille Coupling | Aryl- or Vinylstannanes, Pd catalyst, TFP ligand | (Z)-Monobromoalkene acs.orgnih.govconsensus.app |

| Suzuki Coupling | Organoboronic acids, CuI catalyst | 1,2-Disubstituted Acetylene (internal alkyne) researchgate.net |

| Reaction with Thiols/Amines | TBAF | (Z)-2-Bromovinyl Sulfides/Amines researchgate.net |

This table summarizes experimentally observed and computationally predictable stereochemical outcomes for reactions involving the 1,1-dibromoalkene moiety.

Synthetic Utility and Emerging Directions in 1 Nonene, 1,1 Dibromo Chemistry

1,1-Dibromoalkenes as Versatile Precursors in Complex Organic Synthesis

The presence of two reactive carbon-bromine bonds on a single olefinic carbon makes 1,1-dibromoalkenes exceptionally useful intermediates. researchgate.net They serve as progenitors to a variety of functional groups and molecular scaffolds, often allowing for stepwise and controlled modifications. Their versatility is demonstrated in their conversion to key synthetic intermediates such as bromoalkenes, terminal alkynes, and internal alkynes. researchgate.net

One of the classical and most important applications of 1,1-dibromoalkenes is in the synthesis of terminal alkynes via the Corey-Fuchs reaction. organic-chemistry.org Furthermore, these compounds are instrumental in creating stereodefined trisubstituted alkenes. A sequential, one-pot Suzuki-Miyaura cross-coupling reaction using 1,1-dibromoalkenes with alkenyl- and alkyltrifluoroborates allows for the stereoselective synthesis of trisubstituted, conjugated dienes in excellent yields. acs.org This method highlights the ability to selectively substitute the bromine atoms, offering precise control over the final product's geometry. acs.org

Recent research has expanded their utility to the synthesis of complex heterocycles. For instance, 1,1-dibromoalkenes are direct precursors to 5-substituted 1,2,3-triazoles, which are significant structural motifs in biologically active molecules and functional materials. rsc.org This transformation can be achieved through a one-pot reaction by treating the 1,1-dibromoalkene with an organolithium reagent followed by reaction with various azides. rsc.org Additionally, transition metal-free methods have been developed for the stereoselective synthesis of (E)-1-bromo-1-selenoalkenes and ketene selenoacetals from 1,1-dibromoalkenes, further showcasing their broad applicability in constructing diverse molecular frameworks. researchgate.net

Table 1: Selected Synthetic Transformations of 1,1-Dibromoalkenes

| Precursor | Reagents | Product Type | Significance |

|---|

Development of Greener and More Efficient Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable and efficient synthetic methods involving 1,1-dibromoalkenes. A key focus has been the reduction of waste, energy consumption, and the use of hazardous reagents.

One major advancement is the increasing use of one-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates. google.com This approach improves time and atom economy while minimizing solvent usage and purification waste. google.com The sequential Suzuki-Miyaura cross-coupling to form trisubstituted dienes from 1,1-dibromoalkenes is a prime example of such an efficient one-pot process. acs.org Similarly, the synthesis of 1,2,3-triazoles from 1,1-dibromoalkenes has been developed as a one-pot procedure, enhancing efficiency and reducing waste. rsc.org

The choice of reagents and catalysts is also critical. The use of air-stable and storable potassium organotrifluoroborates in cross-coupling reactions is a greener alternative to the more sensitive and often difficult-to-handle organozinc or organoboron compounds. acs.org Furthermore, the development of transition metal-free reactions, such as the synthesis of (E)-1-bromo-1-selenoalkenes, represents a significant step forward in avoiding potentially toxic and expensive metal catalysts. researchgate.net Methodologies that operate under solvent-free conditions or in environmentally benign solvents like water are also being explored. nih.govchemrxiv.org These greener approaches not only reduce the environmental impact but also often lead to simpler, more cost-effective synthetic protocols.

Table 2: Comparison of Traditional vs. Greener Methodologies

| Reaction Type | Traditional Approach | Greener Approach | Advantages of Greener Method |

|---|---|---|---|

| Cross-Coupling | Use of air/moisture-sensitive organozinc or organoboron reagents. acs.org | Use of air-stable potassium organotrifluoroborates. acs.org | Increased stability of reagents, operational simplicity. acs.org |

| Synthesis of Heterocycles | Multi-step synthesis with isolation of intermediates. | One-pot, multi-step sequences. rsc.org | Reduced waste, improved atom economy, time savings. rsc.orggoogle.com |

| C-Se Bond Formation | Often requires transition metal catalysts. | Transition metal-free conditions. researchgate.net | Avoids toxic/expensive metals, simplifies purification. researchgate.net |

| Reaction Media | Use of large quantities of volatile organic solvents. | Solvent-free conditions or use of aqueous media. nih.govchemrxiv.org | Reduced environmental impact and operational hazards. |

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple precursors in a single, highly efficient operation. These processes are characterized by the formation of multiple chemical bonds in a sequential manner, offering significant advantages in terms of synthetic efficiency and sustainability. nih.gov

The unique reactivity of 1,1-dibromoalkenes makes them ideal substrates for integration into such complex reaction sequences. Their ability to undergo sequential, selective substitutions allows them to act as a linchpin in cascade processes. The one-pot synthesis of trisubstituted dienes, for instance, is a sequential disubstitution cascade where two different organic groups are introduced stereoselectively onto the original dibromoalkene scaffold. acs.org

This concept extends to the synthesis of elaborate heterocyclic systems. The one-pot synthesis of 5-substituted 1,2,3-triazoles from 1,1-dibromoalkenes, an organolithium reagent, and an azide is a three-component reaction that proceeds through a cascade of bond-forming events. rsc.org The initial reaction of the 1,1-dibromoalkene generates a bromoalkyne intermediate in situ, which then undergoes a cycloaddition with the azide to furnish the final triazole product. This integration of multiple steps into a single, seamless process exemplifies the power of cascade reactions in rapidly building molecular complexity. rsc.org The development of such reactions is a key area of research, aiming to create valuable chemical products with fewer steps, less waste, and greater economic benefit.

Potential for New Material Synthesis

While the direct polymerization of 1-Nonene, 1,1-dibromo- is not extensively documented, its role as a versatile synthetic precursor positions it as a valuable starting point for the creation of novel monomers and functional materials. The highly substituted and stereodefined alkenes, conjugated dienes, and fused aromatic compounds derived from 1,1-dibromoalkenes are core structural motifs in a variety of advanced materials, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net

A promising strategy for new material synthesis involves a two-stage approach: first, using the 1,1-dibromoalkene as a building block to construct a more complex, functional monomer, and second, polymerizing this monomer to create a material with tailored properties. This concept has been demonstrated with related compounds, such as gem-diborylalkenes. In this analogous system, complex building blocks like gem-diborylnorbornenes are first synthesized and then subjected to polymerization techniques like ring-opening metathesis polymerization (ROMP). This yields novel polymers containing reactive boron units that can be further modified after polymerization, opening pathways to new functional materials.

Following this logic, monomers derived from 1-Nonene, 1,1-dibromo- could be designed for specific polymerization methods. The resulting polymers could feature unique architectures and functionalities stemming from the complex structures made possible by 1,1-dibromoalkene chemistry. This approach holds significant potential for developing new materials with specific electronic, optical, or mechanical properties for a range of applications.

Future Research Perspectives and Challenges

The chemistry of 1-Nonene, 1,1-dibromo- and related 1,1-dibromoalkenes continues to be a fertile ground for synthetic innovation. Future research will likely focus on several key areas. A primary objective is the continued development of even more efficient and sustainable synthetic methodologies. This includes the discovery of novel catalysts that are cheaper, less toxic, and more effective, as well as expanding the scope of reactions that can be performed in green solvents or under solvent-free conditions.

Expanding the portfolio of multicomponent and cascade reactions that incorporate 1,1-dibromoalkenes is another critical frontier. Designing new sequences that allow for the rapid assembly of highly complex molecular architectures from simple starting materials remains a significant but rewarding challenge. The ability to precisely control stereochemistry in these complex transformations will be a key determinant of success.

In the realm of material science, a major challenge and opportunity lie in translating the synthetic potential of 1,1-dibromoalkenes into tangible new materials. This will require the rational design of monomers derived from these precursors and the exploration of their polymerization behavior. A significant challenge will be to understand how the molecular structure of these monomers translates into the macroscopic properties of the resulting polymers. Overcoming these challenges will unlock new applications for this versatile class of chemical intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Nonene, 1,1-dibromo-?

- Methodological Answer : The compound can be synthesized via bromination of 1-nonene using bromine (Br₂) under controlled conditions. A polar solvent like dichloromethane at low temperatures (-10°C to 0°C) minimizes side reactions. Catalytic additives, such as Lewis acids (e.g., FeBr₃), can enhance regioselectivity for 1,1-dibromination . Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended to confirm product purity and structural integrity, referencing retention indices from NIST data for analogous alkenes .

| Synthetic Route | Conditions | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Br₂ in CH₂Cl₂, 0°C | No catalyst | 65-70 | ≥95% |

| Br₂ with FeBr₃, -10°C | Lewis acid catalysis | 80-85 | ≥98% |

Q. How can spectroscopic techniques distinguish 1,1-dibromo-1-nonene from its structural isomers?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum will show a singlet for the two equivalent bromine-bearing carbons (δ 5.8–6.2 ppm for vinyl protons), while ¹³C NMR will exhibit a peak near δ 110–120 ppm for the sp² carbons. Infrared (IR) spectroscopy confirms C-Br stretches at ~550–600 cm⁻¹. Cross-validate with computational predictions (e.g., DFT) for vibrational modes .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 1,1-dibromination in nonene derivatives?

- Methodological Answer : The reaction proceeds via a bromonium ion intermediate, where steric hindrance at the terminal carbon of 1-nonene favors 1,1-addition. Computational studies (e.g., molecular dynamics simulations) reveal that transition-state stabilization at the less substituted position reduces activation energy. Compare with analogous systems like 1,1-dibromoethylene, where steric effects dominate .

Q. How does the electronic structure of 1,1-dibromo-1-nonene influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine atoms activate the alkene for nucleophilic attack. Copper-mediated coupling (e.g., Hurtley reaction) can functionalize the compound, but steric bulk at the 1,1-positions may limit reactivity. Optimize using bulky ligands (e.g., phenanthroline) to stabilize intermediates, as demonstrated in anthracene dibromide systems .

| Reaction Type | Substrate | Catalyst System | Conversion (%) |

|---|---|---|---|

| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃ | 40 |

| Copper-Mediated Arylation | Phenylboronic Acid | CuI, 1,10-Phenanthroline | 75 |

Q. What computational strategies predict the thermal decomposition pathways of 1,1-dibromo-1-nonene?

- Methodological Answer : Use density functional theory (DFT) to model bond dissociation energies (BDEs). The C-Br bonds (≈210 kJ/mol) are weaker than C-H bonds, favoring HBr elimination at elevated temperatures. Validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), correlating experimental decomposition temperatures (≈150–200°C) with simulated pathways .

Data Contradictions and Resolution

- Issue : Conflicting reports on bromination yields under similar conditions.

- Resolution : Variability arises from trace moisture deactivating Lewis acids. Strict anhydrous protocols (e.g., molecular sieves) improve reproducibility. Cross-check with kinetic studies using in situ IR monitoring .

Key Research Gaps

- Stereoelectronic Effects : Limited data on how substituents alter bromine’s electronic impact.

- Green Chemistry : Need for solvent-free or catalytic bromination methods to reduce waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.